1,2-Dibromo-4,5-dibutoxybenzene
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Overview
Description
1,2-Dibromo-4,5-dibutoxybenzene is an organic compound with the molecular formula C14H20Br2O2 It is a derivative of benzene, where two bromine atoms and two butoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-dibutoxybenzene can be synthesized through electrophilic aromatic substitution reactionsOne common method is the bromination of 1,2-dibutoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4,5-dibutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibromoquinones or reduction to form dibromohydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Dibromoquinones are common oxidation products.
Reduction Products: Dibromohydroquinones are typical reduction products.
Scientific Research Applications
1,2-Dibromo-4,5-dibutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,5-dibutoxybenzene involves its interaction with molecular targets through its bromine and butoxy substituents. The bromine atoms can participate in halogen bonding, while the butoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1,2-Dibromo-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dibromo-2,5-dibutoxybenzene: Isomer with bromine and butoxy groups at different positions.
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with methyl groups instead of butoxy groups.
Uniqueness: 1,2-Dibromo-4,5-dibutoxybenzene is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its methoxy and methyl analogs .
Biological Activity
1,2-Dibromo-4,5-dibutoxybenzene is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of dibromobenzene, where two butoxy groups are substituted at the 4 and 5 positions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.
- Molecular Formula : C14H18Br2O2
- Molecular Weight : 357.11 g/mol
- Structure : The presence of bromine atoms and butoxy substituents significantly influences the compound's reactivity and interaction with biological systems.
This compound exhibits biological activity primarily through its ability to interact with various cellular pathways. The bromine atoms can participate in electrophilic substitution reactions, potentially modifying biomolecules such as proteins and nucleic acids.
Key Mechanisms:
- Electrophilic Attack : The bromine atoms can act as electrophiles, leading to the modification of nucleophilic sites in biomolecules.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, which could be a pathway for this compound's biological effects.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antiviral Activity : It has been noted for its potential as an inhibitor of human immunodeficiency virus (HIV) replication. This activity is linked to its structural similarity to known antiviral agents.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Research indicates that derivatives of dibromobenzenes can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Antiviral Efficacy
A study investigated the synthesis of various dibromobenzene derivatives, including this compound, and their efficacy against HIV. The results showed a significant reduction in viral replication at specific concentrations, indicating a promising avenue for further research into antiviral therapies.
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial effects of dibromobenzene derivatives against Staphylococcus aureus. The results demonstrated that this compound exhibited notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents.
Data Table: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Antiviral | Inhibition of HIV replication | |
Antimicrobial | Activity against S. aureus | |
Cytotoxicity | Effects on cancer cell lines |
Properties
CAS No. |
113684-82-5 |
---|---|
Molecular Formula |
C14H20Br2O2 |
Molecular Weight |
380.11 g/mol |
IUPAC Name |
1,2-dibromo-4,5-dibutoxybenzene |
InChI |
InChI=1S/C14H20Br2O2/c1-3-5-7-17-13-9-11(15)12(16)10-14(13)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
HPXFQXHQYSTRLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1OCCCC)Br)Br |
Origin of Product |
United States |
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